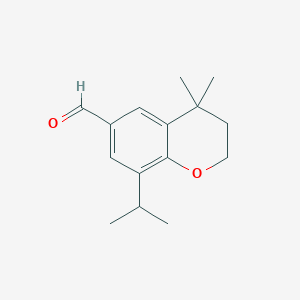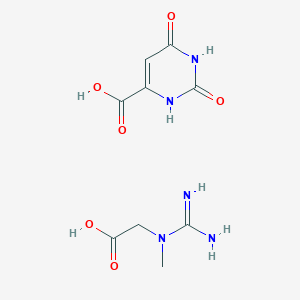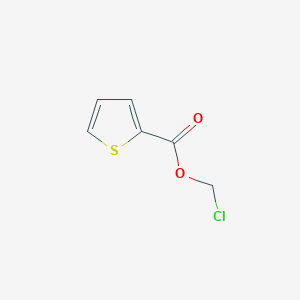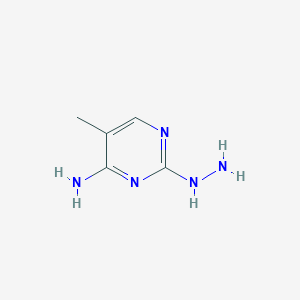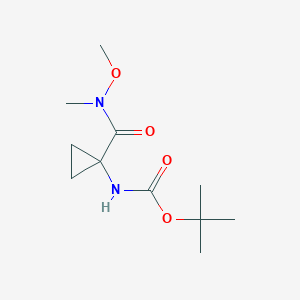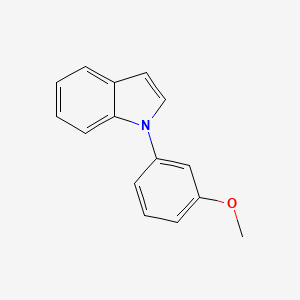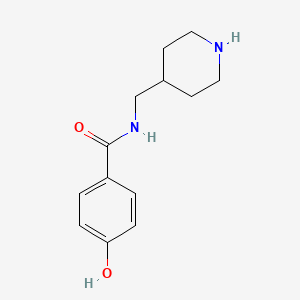
4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring a piperidine ring substituted with a hydroxyl group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidine and benzamide derivatives.
Formation of Intermediate: The piperidine derivative is reacted with a suitable reagent to introduce the hydroxyl group at the 4-position.
Coupling Reaction: The hydroxylated piperidine is then coupled with a benzamide derivative under appropriate conditions to form the final product.
Common reagents used in these reactions include reducing agents, oxidizing agents, and coupling reagents such as carbodiimides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzamide moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-methylpiperidine: Similar structure but lacks the benzamide moiety.
4-Hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the piperidine ring.
N-Methyl-4-piperidinol: Similar piperidine structure but different functional groups.
Uniqueness
4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is unique due to the combination of the piperidine ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-hydroxy-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-3-1-11(2-4-12)13(17)15-9-10-5-7-14-8-6-10/h1-4,10,14,16H,5-9H2,(H,15,17) |
Clé InChI |
YQXWICWFNONVGX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CNC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


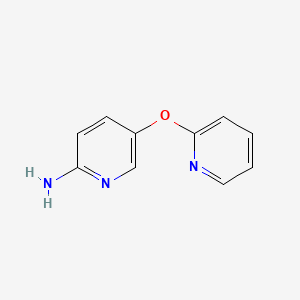

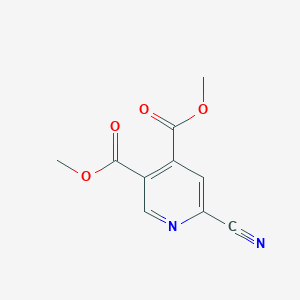
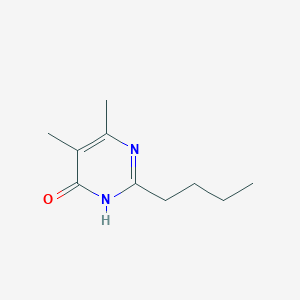
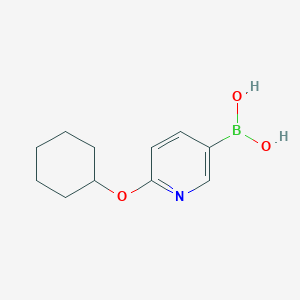
![2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate](/img/structure/B8691961.png)
![4-[(Pyridin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8691969.png)
![[5-Nitro-2-(phenylsulfanyl)phenyl]methanol](/img/structure/B8691974.png)
